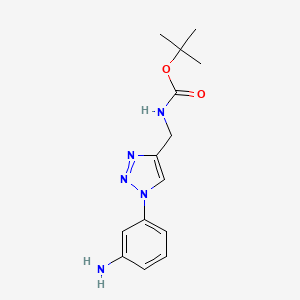
2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine, iodine, and a 2,2-dimethylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 2,2-dimethylpropyl alcohol.
Substitution Reaction: The 2-chloropyridine undergoes a substitution reaction with 2,2-dimethylpropyl alcohol in the presence of a base such as sodium hydride to form 2-chloro-3-(2,2-dimethylpropoxy)pyridine.
Iodination: The final step involves the iodination of the intermediate compound using iodine and a suitable oxidizing agent like hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(2,2-dimethylpropoxy)pyridine: Lacks the iodine substitution.
2-Iodo-3-(2,2-dimethylpropoxy)pyridine: Lacks the chlorine substitution.
3-(2,2-Dimethylpropoxy)-6-iodopyridine: Lacks the chlorine substitution at the 2-position.
Properties
Molecular Formula |
C10H13ClINO |
|---|---|
Molecular Weight |
325.57 g/mol |
IUPAC Name |
2-chloro-3-(2,2-dimethylpropoxy)-6-iodopyridine |
InChI |
InChI=1S/C10H13ClINO/c1-10(2,3)6-14-7-4-5-8(12)13-9(7)11/h4-5H,6H2,1-3H3 |
InChI Key |
HVVJSOIHHXZJPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=C(N=C(C=C1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride](/img/structure/B12071126.png)

![4-{13-(3-{[Acetamido(amino)methylidene]amino}propyl)-5-hydroxy-7-[(1H-imidazol-5-yl)methyl]-1,8,11,14,19-pentaoxohexadecahydro-1H-3,6-methanopyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-10-yl}butanoic acid](/img/structure/B12071142.png)

![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12071153.png)
![1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12071156.png)







